2-Octadecyleicosanoic Acid Ethyl Ester
Description
Properties
Molecular Formula |
C₄₀H₈₀O₂ |
|---|---|
Molecular Weight |
593.06 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound differs from linear esters like ethyl stearate (C₂₀H₄₀O₂) by its branched alkyl chain, which increases steric hindrance and reduces crystallization tendencies. Key structural analogs include:
Physical and Chemical Properties
- Thermal Stability: Branched esters like this compound typically exhibit higher melting points than linear analogs (e.g., ethyl stearate melts at 33–35°C ), but lower than unsaturated esters like ethylhexyl oleate (−50°C ).
- Solubility: Increased branching enhances solubility in non-polar solvents, making it suitable for lubricants and emollients. This contrasts with short-chain esters (e.g., octanoic acid ethyl ester), which are more water-miscible .
- Oxidative Stability : Saturated esters (e.g., ethyl stearate) resist autooxidation better than unsaturated analogs , while branched esters may show intermediate stability due to steric protection.
Research Findings and Industrial Relevance
- Synthetic Challenges: Branched esters require specialized transesterification or acid-catalyzed esterification, as noted for cetearyl octanoate .
- Analytical Methods: Infrared spectroscopy (IR) and thin-layer chromatography (TLC) are standard for purity verification in esters like ethylene glycol monostearate .
Preparation Methods
Wittig Reaction for Carbon Skeleton Formation
The Wittig reaction involves the coupling of a carbonyl compound (e.g., aldehyde or ketone) with a phosphorus ylide to form an alkene. For 2-octadecyleicosanoic acid, the reaction employs eicosanoic acid derivatives and octadecyl-containing ylides . For example:
-
Reactants : A ketone precursor (e.g., 4-ketoeicosanoic acid) and an octadecyl triphenylphosphonium ylide.
-
Conditions : Conducted in anhydrous toluene or dioxane at 60–120°C for 48–72 hours.
-
Outcome : The reaction yields 2-octadecyleicosanoic acid with a branched alkene intermediate, which is subsequently hydrogenated to saturate the double bond.
Catalytic Hydrogenation
Post-Wittig alkene intermediates undergo hydrogenation to produce the saturated branched fatty acid:
-
Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).
-
Conditions : Hydrogen gas (1–3 atm) in ethanol or tetrahydrofuran at 25–50°C.
-
Yield : Hydrogenation typically achieves >95% conversion, confirmed via ¹H-NMR and IR spectroscopy .
Esterification of 2-Octadecyleicosanoic Acid
The carboxylic acid is esterified with ethanol to form the ethyl ester. Three primary methods are employed:
Fischer Esterification
Fischer esterification uses acid catalysis to directly esterify the fatty acid with ethanol:
Acyl Chloride Intermediate Method
This two-step process enhances reactivity:
-
Acyl Chloride Formation :
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conditions : 40–60°C for 2–4 hours, yielding 2-octadecyleicosanoyl chloride.
-
-
Esterification :
Enzymatic Transesterification
Lipase-catalyzed transesterification offers a solvent-free alternative:
-
Enzyme : Lipase from Mucor miehei or Thermomyces lanuginosus.
-
Substrate : 2-Octadecyleicosanoic acid methyl ester (or another alkyl ester) and ethanol.
-
Conditions : 30–60°C, 1–30 hours, no organic solvent.
Direct Synthesis via Integrated Wittig-Esterification
Recent advances enable one-pot synthesis by integrating esterification into the Wittig reaction sequence:
Ethyl Ester-Functionalized Ylides
-
Ylide Design : Triphenylphosphonium ylides derived from ethyl esters (e.g., ethyl bromoacetate).
-
Reaction : Wittig coupling with a ketone precursor forms the ethyl ester directly.
-
Conditions : Analogous to Section 1.1, with yields of 60–70%.
Purification and Characterization
Distillation and Rectification
Chromatographic Methods
-
Silica Gel Chromatography : Used for lab-scale purification, with hexane/ethyl acetate eluents.
-
HPLC : Validates purity for pharmaceutical-grade applications.
Spectroscopic Confirmation
-
¹H-NMR : Characteristic signals at δ 1.25 (ethyl ester -CH₃), δ 2.30 (–CH₂–COO–), and δ 0.88 (branched alkyl -CH₃).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 80–100°C, 6–12 hrs | 70–85% | 90–95% | Industrial |
| Acyl Chloride | RT, 2–4 hrs | 90–95% | >99% | Lab-scale |
| Enzymatic Transesterification | 30–60°C, 1–30 hrs | 80–90% | 92–98% | Pilot-scale |
| Integrated Wittig | 60–120°C, 48–72 hrs | 60–70% | 85–90% | Research |
Challenges and Optimization Strategies
Byproduct Management
Q & A
Q. Q1. What are the standard methodologies for synthesizing 2-octadecyleicosanoic acid ethyl ester, and how are reaction conditions optimized?
Synthesis typically involves esterification of 2-octadecyleicosanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Use toluene or dichloromethane to enhance miscibility of fatty acids and alcohols .
- Progress monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) tracks ester formation and purity .
Advanced : For multi-step syntheses involving hydroxyl or unsaturated intermediates, consider protecting-group strategies (e.g., silylation) and inert atmospheres to prevent oxidation .
Analytical Techniques for Structural Confirmation
Q. Q2. Which analytical methods are most reliable for confirming the structure and purity of this compound?
Basic :
- GC-MS : Identifies molecular ions (e.g., m/z 468.6 for C₃₈H₇₆O₂) and fragmentation patterns .
- ¹H/¹³C NMR : Key signals include ethyl ester protons (δ 4.1–4.3 ppm) and methylene/methyl groups in the alkyl chain (δ 0.8–1.5 ppm) .
Advanced : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formula. For isomers, employ 2D NMR (e.g., COSY, HSQC) to differentiate branching or stereochemistry .
Biological Activity and Mechanism Studies
Q. Q3. How can researchers screen this compound for biological activity, and what mechanisms are plausible?
Basic :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Lipid membrane interactions : Use fluorescence anisotropy to assess compound integration into lipid bilayers .
Advanced : For mechanistic studies, employ molecular dynamics simulations to model interactions with membrane proteins (e.g., GPCRs) or lipid rafts. Validate with knock-out cell lines to identify target pathways .
Resolving Data Contradictions in Spectral Analysis
Q. Q4. How should researchers address conflicting spectral data (e.g., GC retention times or NMR shifts) for this compound?
Basic : Cross-validate with authentic standards and replicate analyses under identical conditions (e.g., column type, temperature gradient in GC) . Advanced : For co-eluting peaks in GC, use heart-cutting 2D-GC or tandem MS. In NMR, employ deuterated solvents and paramagnetic relaxation agents to clarify overlapping signals .
Stability and Storage Methodologies
Q. Q5. What protocols ensure the stability of this compound during storage and experimentation?
Basic : Store under nitrogen at −20°C in amber vials to prevent oxidation. Monitor degradation via periodic GC analysis . Advanced : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life. Use antioxidants (e.g., BHT) in polar solvents to mitigate radical-mediated degradation .
Physicochemical Property Determination
Q. Q6. How are critical physicochemical properties (e.g., logP, melting point) determined experimentally?
Basic :
- logP : Measure via shake-flask method with octanol/water partitioning .
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min .
Advanced : For polymorphic forms, employ X-ray crystallography or variable-temperature NMR to study phase transitions .
Addressing Synthetic Yield Variability
Q. Q7. What factors contribute to yield variability in esterification reactions, and how can they be controlled?
Basic :
- Molar ratio : Optimize acid:alcohol ratio (typically 1:3–1:5) to drive equilibrium .
- Catalyst loading : Adjust H₂SO₄ concentration (1–5 mol%) to balance rate and side reactions .
Advanced : Use Dean-Stark traps for azeotropic water removal in refluxing toluene. For scale-up, employ continuous-flow reactors to enhance heat/mass transfer .
Advanced Applications in Drug Delivery
Q. Q8. What methodologies evaluate this compound as a drug delivery vehicle?
Basic :
- Liposome encapsulation : Use thin-film hydration with cholesterol and DSPE-PEG .
- Release kinetics : Conduct dialysis-based assays under sink conditions .
Advanced : Modify ester headgroups with PEG or targeting ligands (e.g., folate) to enhance biodistribution. Validate in vivo using fluorescent tracers (e.g., DiR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
